molecular formula C15H17NO3S B5542409 N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide

Cat. No.: B5542409
M. Wt: 291.4 g/mol
InChI Key: STRNETJOZOQLLA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(2-thienyl)acetamide, also known as TAK-915, is a chemical compound that has been of significant interest in the field of neuroscience. It is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of insulin secretion and glucose homeostasis. TAK-915 has been studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.

Scientific Research Applications

Photoreactivity Studies

In photoreactivity studies, compounds with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide show varied decomposition rates under irradiation, influenced by their linkages (ether or carbonate) and the substitution pattern on the benzyl group. These findings suggest potential applications in designing light-responsive systems (Katritzky et al., 2003).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of similar compounds provides valuable insights into molecular conformation and reactivity. For instance, N-(4-Chloro-α,α-dimethoxybenzyl)acetamide has been characterized to understand its conformation, which is essential for its chemical behavior and potential applications in drug design and synthesis (Hajjem et al., 1993).

Amide Protecting Group for Glycosyl Donors

The use of 2,4-Dimethoxybenzyl as an amide protecting group for 2-acetamido glycosyl donors showcases the versatility of dimethoxybenzyl derivatives in synthetic chemistry, particularly in glycosylation reactions. This approach improves yields and selectivity, demonstrating the compound's utility in complex organic syntheses (Kelly & Jensen, 2001).

Advanced Synthesis Techniques

Advanced synthesis techniques involving p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts highlight the application of these motifs in creating N-alkylacetamides and carbamates, crucial intermediates in pharmaceutical and natural product synthesis. These methodologies offer versatile routes to complex molecules, underscoring the importance of such derivatives in synthetic organic chemistry (Sakai et al., 2022).

Vibrational and Structural Properties

The evaluation of the structural, electronic, topological, and vibrational properties of N-(3,4-dimethoxybenzyl)-hexadecanamide, a related compound, using various spectroscopic techniques, provides comprehensive insights into the molecule's characteristics. Such studies are pivotal for understanding the molecule's behavior in different environments and can guide the development of new materials with tailored properties (Chain et al., 2017).

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-13-6-5-11(8-14(13)19-2)10-16-15(17)9-12-4-3-7-20-12/h3-8H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRNETJOZOQLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330665
Record name N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878227-19-1
Record name N-[(3,4-dimethoxyphenyl)methyl]-2-thiophen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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